
L-lysine
Overview
Description
L-Lysine (C₆H₁₄N₂O₂; MW 146.19 g/mol) is an essential α-amino acid critical for protein biosynthesis, nutrient metabolism, and crosslinking in collagen and elastin. It is commercially produced via microbial fermentation (80% of global supply) using Corynebacterium glutamicum, with the remaining 20% synthesized chemically . Key applications include:
- Food/Pharma: Nutritional supplements, antiviral agents (e.g., reparixin this compound salt for inflammation) .
- Agriculture: Feed additive to enhance livestock growth.
- Biomaterials: Modifier for hydroxyapatite in bone scaffolds and antifouling agent in reverse osmosis membranes .
- Therapeutics: Substrate for this compound α-oxidase, an enzyme with antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lysine can be produced through chemical synthesis or microbial fermentation. The chemical synthesis involves the use of fossil raw materials, but this method is less efficient and environmentally friendly compared to microbial fermentation .
Industrial Production Methods: The industrial production of lysine primarily relies on microbial fermentation. Two main fermentation methods are used: indirect fermentation and direct fermentation. Indirect fermentation employs two different microorganisms, while direct fermentation uses a single microorganism, such as Corynebacterium glutamicum, to convert carbohydrates directly into lysine . The fermentation process involves the conversion of sugars from substrates like sugarcane molasses into lysine, followed by purification through processes such as ion exchange chromatography and electrophoresis .
Chemical Reactions Analysis
Types of Reactions: Lysine undergoes various chemical reactions, including nucleophilic substitution, acylation, and Schiff base formation. It reacts with anhydrides in nucleophilic substitution reactions, forming acylated products. Lysine also reacts with aldehydes to form imines (Schiff bases), which can be reduced to secondary amines .
Common Reagents and Conditions: Common reagents used in lysine reactions include anhydrides, aldehydes, and ethylacetimidate. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products: The major products formed from lysine reactions include acylated lysine derivatives, Schiff bases, and secondary amines .
Scientific Research Applications
Nutritional Applications
Dietary Supplementation
L-lysine is crucial for human health, particularly in protein synthesis and calcium absorption. It is commonly used as a dietary supplement to enhance protein quality and support growth in both humans and animals. Research indicates that this compound supplementation can improve serum concentrations of this amino acid, which is vital for various physiological functions.
- Study Findings : A study showed that free this compound supplementation in diets affected protein quality and modified serum concentrations of several amino acids. Specifically, higher levels of this compound led to increased serum levels compared to control groups, indicating its role in enhancing nutritional profiles in animal feeds .
Table 1: Effects of this compound Supplementation on Serum Amino Acids
Supplementation Level | Serum Alanine | Serum Glycine | Serum Urea |
---|---|---|---|
Control | Baseline | Baseline | Baseline |
1.5% this compound | Decreased | Decreased | Increased |
3% this compound | Further Decreased | Further Decreased | Increased |
Pharmaceutical Applications
Adjunctive Treatment in Mental Health
This compound has been investigated as an adjunctive treatment for psychiatric conditions such as schizophrenia. A clinical study demonstrated that this compound supplementation significantly increased blood concentrations of the amino acid and was well tolerated by patients. The treatment resulted in a notable decrease in positive symptom severity measured by the Positive and Negative Syndrome Scale (PANSS) .
- Study Overview : In a controlled trial, patients received 6 grams of this compound daily for four weeks. Results indicated a significant reduction in symptoms, suggesting potential benefits for cognitive functioning and overall mental health.
Table 2: Clinical Outcomes of this compound Treatment in Schizophrenia
Outcome Measure | Baseline | Post Treatment |
---|---|---|
This compound Blood Concentration (μmol/l) | 196 ± 14 | 401 ± 74 |
PANSS Positive Symptoms Score | 14.6 ± 0.7 | 11.9 ± 0.6 |
Anti-Viral Applications
Herpes Simplex Virus Prophylaxis
This compound has been studied for its potential role in preventing herpes simplex virus outbreaks. Evidence suggests that it may inhibit viral replication by antagonizing arginine, an amino acid that supports herpes virus growth .
- Clinical Findings : In a pilot study involving recurrent herpes labialis patients, those supplemented with this compound reported a significant reduction in the frequency and severity of outbreaks over an eight-year follow-up period. The annual incidence of lesions decreased by approximately 63% during the first year of treatment .
Table 3: Impact of this compound on Herpes Labialis Incidence
Year of Treatment | Average Number of Lesions Before Treatment | Average Number of Lesions After Treatment |
---|---|---|
Year 1 | X lesions | Y lesions (63% reduction) |
Year 2 | X lesions | Y lesions (continued reduction) |
Agricultural Applications
Animal Feed Additive
In the agricultural sector, this compound is extensively used as an additive in animal feed to promote growth and improve feed efficiency. It plays a critical role in enhancing the nutritional value of feed formulations.
Mechanism of Action
Lysine exerts its effects through various mechanisms. It helps in the absorption of calcium and the formation of collagen, which is essential for bones and connective tissues. Lysine also interacts with arginine, another amino acid, to inhibit the replication of the herpes simplex virus . Additionally, lysine is involved in the production of carnitine, which is crucial for fatty acid metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
L-Lysine Monohydrochloride (this compound HCl)
- Molecular Formula : C₆H₁₅ClN₂O₂ (MW 182.65 g/mol).
- Key Features : Contains 80% lysine by weight; hygroscopic stability makes it preferable for industrial use .
- Applications : Widely used in animal feed due to enhanced shelf life and solubility compared to free this compound.
Diaminopimelic Acid (DAP)
- Molecular Formula : C₇H₁₄N₂O₄ (MW 190.20 g/mol).
- Role: Precursor in bacterial this compound biosynthesis. Enzymes like diaminopimelate decarboxylase (DAPDC) convert meso-DAP to this compound, a target for antibacterial agents .
- Structural Difference : Additional carboxyl group distinguishes DAP from lysine, critical for bacterial cell wall synthesis .
4-Thia-L-Lysine
- Molecular Formula : C₅H₁₂N₂O₂S (MW 164.22 g/mol).
- Function: Thioether analog of this compound used to study radical intermediates in enzyme mechanisms (e.g., lysine 5,6-aminomutase). Unlike this compound, it facilitates spectroscopic tracking of catalytic intermediates .
Comparison with Functionally Modified Derivatives
Ureido Derivatives of this compound
- Example: Compound 5d (IC₅₀ = 4.51 μM) inhibits aminopeptidase N (APN), a tumor angiogenesis target, outperforming Bestatin (IC₅₀ = 5.87 μM) .
Galactosyl Poly-L-Lysine (Gal-PLL)
- Application : Liver-targeting drug carrier achieving 38.9% hepatic uptake within 5 minutes via asialoglycoprotein receptor (ASGPR) mediation .
- Advantage Over Natural Ligands : Synthetic flexibility and stability compared to ASGPR’s native ligand, asialofetuin.
Fullerene-L-Lysine Conjugate (C70-Lys)
- Activity: Superior ROS scavenging and cytoprotection against doxorubicin-induced toxicity compared to β-alanine-modified fullerene (C70-Ala). Attributed to lysine’s extra amino group enhancing radical interaction .
Pharmacological and Industrial Comparisons
This compound α-Oxidase vs. This compound Monooxygenase
- This compound α-Oxidase: Depletes extracellular this compound, inducing apoptosis in cancer cells (Km = 0.12 mM for this compound). Also exhibits immunomodulatory effects .
- This compound Monooxygenase: Catalyzes oxidative deamination in Pseudomonas, producing H₂O₂ and α-keto-ε-aminocaproate. Structural similarity to oxidases but differs in substrate specificity .
Antiglycation Agents
- This compound : Reduces advanced glycation end products (AGEs) in diabetic patients (3 g/day), restoring lysozyme activity by 40% .
- Comparison : Outperforms polyamines (e.g., spermine) in stabilizing protein conformation under hyperglycemic stress.
Data Tables
Table 1: Molecular and Functional Properties
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying L-lysine concentrations in animal feed, and how do they address variability in matrix effects?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) for precise quantification, but validate with microbial matrix precipitation assays (MMPA) to account for interference from feed components like proteins. Paired t-tests and linear regression should confirm method consistency . For example, MMPA showed a 3.2% deviation from HPLC in poultry feed analysis .
Q. How to design a controlled study evaluating this compound supplementation effects on animal growth metrics?
- Methodological Answer :
- Use a randomized block design with replicates (e.g., 4 treatments × 4 replicates for 80 subjects) .
- Control for lysine-deficient basal diets and supplement graded levels (e.g., 0.35%–1.00% this compound HCl) .
- Measure weight gain, feed conversion ratio (FCR), and plasma urea to assess bioavailability. Statistical analysis should include ANOVA with post-hoc Duncan tests .
Q. What biosynthetic pathways in Corynebacterium glutamicum are critical for optimizing this compound yields?
- Methodological Answer : Focus on acetohydroxyacid synthase (AHAS) and oxaloacetate decarboxylase pathways. Overexpress E. coli’s ntAB genes in C. glutamicum to enhance carbon flux toward lysine. Metabolic flux analysis (MFA) using mass spectrometry is recommended to quantify pathway efficiency .
Advanced Research Questions
Q. How to resolve contradictions in this compound bioavailability studies across animal models?
- Methodological Answer :
- Compare relative bioavailability (RBV) metrics using standardized protocols. For piglets, RBV of this compound sulfate vs. HCl was 106% for ADG and 117% for plasma urea, but species-specific intestinal functionality (e.g., jejunal villus height) must be analyzed .
- Apply mixed-effects meta-analysis to reconcile discrepancies between poultry and swine studies .
Q. What experimental strategies mitigate genetic instability in engineered C. glutamicum strains during scale-up?
- Methodological Answer :
- Use CRISPR-Cas9 for targeted mutations (e.g., lysC T311I mutation to deregulate aspartokinase) .
- Monitor plasmid loss rates via fluorescence reporters and optimize fed-batch fermentation with phosphate limitation to stabilize production .
Q. How to design a metabolic flux analysis (MFA) framework for this compound overproduction?
- Methodological Answer :
- Integrate isotopomer labeling (e.g., ¹³C-glucose) with genome-scale metabolic models (GEMs) .
- Validate flux distributions using extracellular metabolomics and in silico knockout simulations (e.g., COBRA Toolbox) .
Q. Data Contradiction and Reproducibility
Q. Why do HPLC and MMPA yield divergent this compound measurements in complex feed matrices?
- Methodological Answer : MMPA underestimates lysine in high-fiber feeds due to incomplete microbial digestion. Cross-validate with ion-exchange chromatography and report recovery rates (e.g., 92%–97% for HPLC vs. 85%–89% for MMPA) .
Q. How to address non-reproducibility in this compound fermentation titers across laboratories?
- Methodological Answer :
- Standardize media composition (e.g., biotin and thiamine levels) and oxygen transfer rates (kLa ≥ 150 h⁻¹) .
- Publish full experimental protocols, including auxiliary data (e.g., batch records in SI files) per Beilstein Journal guidelines .
Q. Ethical and Analytical Frameworks
Q. What ethical frameworks apply to this compound trials in livestock?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IACUC approval for animal trials and disclose feed withdrawal periods .
Q. How to align this compound research questions with PICO (Population, Intervention, Comparison, Outcome) criteria?
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKERNSBIXSRK-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Record name | lysine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Lysine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-18-1, Array | |
Record name | Poly(L-lysine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25104-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023232 | |
Record name | L-Lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index], Solid, White crystals or crystalline powder; odourless | |
Record name | L-Lysine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lysine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15293 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | L-Lysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | L-Lysine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1427/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in ethanol, ethyl ether, acetone, benzene, Insolulble in common neutral solvents, Very freely soluble in water., Water solubility: >100 g/100 g H20 at 25 °C, In water, 5.84X10+5 mg/L at 27 °C, 1000.0 mg/mL, Soluble in water, Slightly soluble (in ethanol) | |
Record name | Lysine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Lysine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Lysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | L-Lysine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1427/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
5.28X10+9 mm Hg at 25 °C /extrapolated/ | |
Record name | L-Lysine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from water, hexagonal plates from dilute alcohol, Colorless crystals | |
CAS No. |
56-87-1, 20166-34-1 | |
Record name | L-Lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Lysine, labeled with tritium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020166341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lysine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Lysine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-lysine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3Z4F929H6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Lysine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Lysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 °C, decomposes, 224.5 °C | |
Record name | Lysine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Lysine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Lysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.